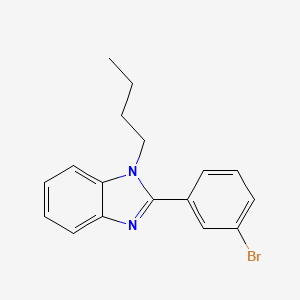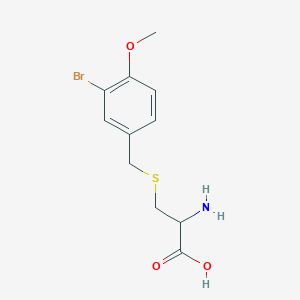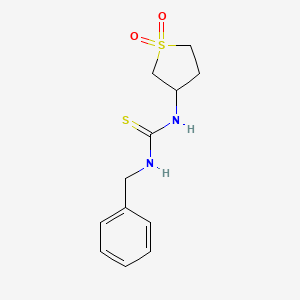![molecular formula C21H14Cl2FN3O2S B3928932 2,4-dichloro-N-[3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B3928932.png)
2,4-dichloro-N-[3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide
描述
2,4-dichloro-N-[3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by Bayer in 2001 and has since been used in various studies due to its ability to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation, cell proliferation, and survival.
作用机制
2,4-dichloro-N-[3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα. IκBα is an inhibitor of NF-κB that binds to it and prevents its translocation to the nucleus, where it can activate the transcription of target genes. Upon stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate target genes. This compound 11-7082 inhibits this process by covalently modifying the cysteine residue of IκBα, preventing its phosphorylation and degradation.
Biochemical and physiological effects:
This compound 11-7082 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in various cell types. It has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiotherapy. In addition, this compound 11-7082 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.
实验室实验的优点和局限性
One of the advantages of using 2,4-dichloro-N-[3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide 11-7082 in lab experiments is its ability to specifically inhibit NF-κB activation without affecting other signaling pathways. This allows researchers to study the specific role of NF-κB in various biological processes. However, one of the limitations of using this compound 11-7082 is its potential off-target effects. This compound 11-7082 has been shown to inhibit other enzymes, such as caspases and kinases, which may affect the interpretation of the results.
未来方向
There are several future directions for the use of 2,4-dichloro-N-[3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide 11-7082 in scientific research. One direction is the development of more potent and selective inhibitors of NF-κB activation. Another direction is the investigation of the role of NF-κB in various diseases, such as cancer, inflammatory disorders, and autoimmune diseases. Additionally, the combination of this compound 11-7082 with other therapies, such as chemotherapy and radiotherapy, may provide a more effective treatment for cancer.
科学研究应用
2,4-dichloro-N-[3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide 11-7082 has been extensively used in scientific research as an inhibitor of NF-κB activation. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. Aberrant activation of NF-κB has been implicated in various diseases, including cancer, inflammatory disorders, and autoimmune diseases. This compound 11-7082 has been shown to inhibit NF-κB activation by blocking the phosphorylation and degradation of its inhibitor, IκBα.
属性
IUPAC Name |
2,4-dichloro-N-[3-[(2-fluorobenzoyl)carbamothioylamino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2FN3O2S/c22-12-8-9-15(17(23)10-12)19(28)25-13-4-3-5-14(11-13)26-21(30)27-20(29)16-6-1-2-7-18(16)24/h1-11H,(H,25,28)(H2,26,27,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPGUBZNNWVQCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(5-chloro-8-hydroxy-7-quinolinyl)(2-methoxyphenyl)methyl]nicotinamide](/img/structure/B3928859.png)


![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(2-methoxyphenyl)amino]ethyl 4-methoxybenzoate](/img/structure/B3928874.png)
![N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3928877.png)
![N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-phenoxyacetamide](/img/structure/B3928886.png)
![3-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B3928891.png)


![1-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)-3-[(2-methoxyphenyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B3928916.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B3928921.png)
![11-(4-fluoro-3-phenoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3928938.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-isopropylphenyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B3928944.png)
![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]-2-phenoxyacetamide](/img/structure/B3928952.png)